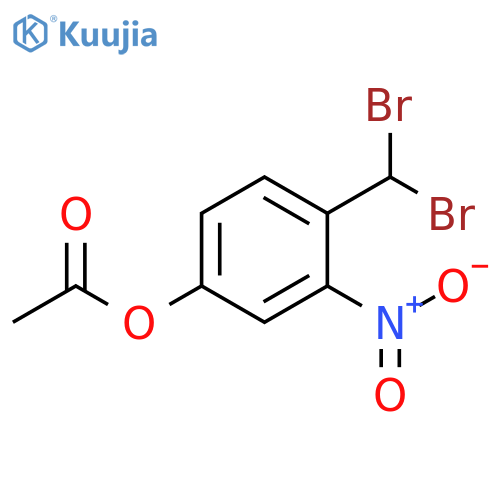Cas no 90792-80-6 (p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI))

90792-80-6 structure
商品名:p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI)
CAS番号:90792-80-6
MF:C9H7Br2NO4
メガワット:352.964181184769
CID:5735841
p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI) 化学的及び物理的性質
名前と識別子
-
- p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI)
-
- インチ: 1S/C9H7Br2NO4/c1-5(13)16-6-2-3-7(9(10)11)8(4-6)12(14)15/h2-4,9H,1H3
- InChIKey: HKJUIHJYSFJKNC-UHFFFAOYSA-N
- ほほえんだ: C1(OC(=O)C)=CC=C(C(Br)Br)C([N+]([O-])=O)=C1
じっけんとくせい
- 密度みつど: 1.935±0.06 g/cm3(Predicted)
- ふってん: 413.1±45.0 °C(Predicted)
p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI) 関連文献
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
90792-80-6 (p-Cresol, α,α-dibromo-3-nitro-, acetate (7CI)) 関連製品
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2279938-29-1(Alkyne-SS-COOH)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
